![molecular formula C11H8ClFN4 B1414583 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile CAS No. 2197063-20-8](/img/structure/B1414583.png)
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile
Overview
Description
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile (ACFPC) is a fluorinated pyrazole-based compound that has been widely studied as an important tool in a variety of scientific research applications. It is a derivative of pyrazole, which is an organic heterocyclic compound that can be used as a building block for many organic molecules. ACFPC has been widely used in scientific research due to its unique properties, including its high solubility, its low toxicity, and its ability to act as a powerful inhibitor of enzymes.
Scientific Research Applications
Anticoagulant Drug Discovery
This compound has been identified as a potential lead for the discovery of new anticoagulant drugs. Specifically, derivatives of this compound have been used as privileged fragments for Factor XIa (FXIa) inhibitors . FXIa is a key target in anticoagulant drug discovery due to its role in thrombosis and the reduced risk of bleeding associated with its inhibition.
Cardiovascular Disease Treatment
The derivatives of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile are being explored for their use in treating cardiovascular diseases. By acting as FXIa inhibitors, they can prevent thrombosis, which is a common pathology underlying cardiovascular diseases .
Computer-Aided Drug Design
The compound’s structure has been used in computer-aided drug design to model interactions with biological targets such as FXIa. This helps in understanding the binding modes and improving the efficiency of drug candidates .
Synthesis of Zolazepam
A derivative of this compound, specifically (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, is a key intermediate in the synthesis of zolazepam, a tranquilizer used in veterinary medicine for wild animals .
Chemical Synthesis Research
The compound is also significant in chemical synthesis research, where it serves as an intermediate in various synthetic routes. Its reactivity and interactions with other chemical entities are of interest in developing new synthetic methodologies .
Pharmacophore Development
The structure of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile can be used to develop pharmacophores for FXIa inhibitors. A pharmacophore is an abstract description of molecular features necessary for molecular recognition of a ligand by a biological macromolecule .
Lead Compound Optimization
Research on this compound includes systematic investigation of structure-activity relationships (SAR) to afford lead compounds with improved inhibitory potency and coagulation activities .
Molecular Docking Studies
Molecular docking studies involving this compound help in predicting the orientation of the compound when bound to a protein target to forecast the strength and type of signal the compound will produce .
Mechanism of Action
Target of Action
Similar compounds have been reported to target various enzymes and receptors, influencing their function and leading to a range of biological effects .
Mode of Action
This interaction could lead to changes in the conformation or function of the targets, affecting downstream cellular processes .
Biochemical Pathways
Based on its structural similarity to other compounds, it may influence a variety of biochemical pathways, leading to downstream effects on cellular processes .
Pharmacokinetics
These properties would determine the bioavailability of the compound, its distribution within the body, its metabolic transformation, and its eventual excretion .
Result of Action
Based on its structural similarity to other compounds, it may exert a range of effects at the molecular and cellular levels .
Action Environment
The action, efficacy, and stability of 5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile could be influenced by various environmental factors . These could include the pH of the environment, the presence of other molecules, temperature, and other factors .
properties
IUPAC Name |
5-amino-1-(4-chloro-2-fluorophenyl)-3-methylpyrazole-4-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClFN4/c1-6-8(5-14)11(15)17(16-6)10-3-2-7(12)4-9(10)13/h2-4H,15H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMTZTNUFAHUYPZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1C#N)N)C2=C(C=C(C=C2)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClFN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-1-(4-chloro-2-fluorophenyl)-3-methyl-1H-pyrazole-4-carbonitrile |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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